BRD4770 is a small-molecule compound classified as a histone methyltransferase inhibitor. Specifically, it demonstrates inhibitory activity against G9a (also known as euchromatic histone-lysine N-methyltransferase 2, EHMT2) and its closely related homolog GLP (also known as euchromatic histone-lysine N-methyltransferase 1, EHMT1). [] G9a and GLP are primarily recognized for catalyzing the di-methylation of lysine 9 on histone H3 (H3K9me2), a post-translational modification associated with transcriptional repression. [] Due to its ability to inhibit these enzymes, BRD4770 serves as a valuable tool in scientific research to investigate the role of G9a and GLP in various biological processes, including gene expression, cell proliferation, differentiation, and disease pathogenesis. [, , , ]
BRD4770 was developed as part of a broader effort to identify small-molecule probes that can inhibit histone methyltransferases. It is classified under the category of benzamides and benzimidazoles, which are known for their diverse biological activities. The compound is cataloged with the CAS number 1374601-40-7, and it is recognized for its specific inhibition of the G9a enzyme, which plays a critical role in histone methylation processes linked to gene regulation and cancer progression .
The synthesis of BRD4770 involves several chemical reactions typical for creating benzimidazole derivatives. While specific synthetic routes may vary, a common approach includes the following steps:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity but are often proprietary or found in specialized literature .
The molecular structure of BRD4770 features a benzimidazole ring system, which is characteristic of many histone methyltransferase inhibitors. Key structural data includes:
The structural integrity and functional groups present in BRD4770 facilitate its binding to G9a, thereby inhibiting its enzymatic activity .
BRD4770 primarily acts through competitive inhibition of G9a, leading to altered histone methylation patterns. Key reactions include:
These reactions highlight BRD4770's potential as a therapeutic agent by modulating epigenetic landscapes within cancer cells.
BRD4770 exerts its effects primarily through the inhibition of G9a-mediated histone methylation, leading to several downstream effects:
These mechanisms underscore BRD4770's multifaceted role in influencing cell fate decisions.
BRD4770 exhibits several notable physical and chemical properties:
These properties are essential for determining optimal conditions for biological assays and potential therapeutic applications .
BRD4770 has significant potential applications in scientific research, particularly in cancer biology:
The development of histone methyltransferase (HMT) inhibitors represents a pivotal advancement in epigenetic drug discovery. Early inhibitors like chaetocin (a natural product) and BIX-01294 suffered from limitations such as non-specific enzyme inhibition, cellular toxicity, and poor pharmacokinetic profiles [1] [9]. Chaetocin equally targeted G9a and SUV39H1, while BIX-01294 induced off-target apoptosis unrelated to G9a inhibition [1] [5]. These issues underscored the need for selective, non-toxic inhibitors. The subsequent generation of compounds, including UNC0638, improved potency but retained caspase-mediated toxicity at higher concentrations [1]. This historical landscape highlighted the necessity for SAM-competitive inhibitors with enhanced selectivity and cellular tolerability, setting the stage for BRD4770’s development.
Table 1: Evolution of G9a-Targeted Inhibitors
Compound | Type | Key Limitations | Selectivity Profile |
---|---|---|---|
Chaetocin | Natural product | Non-selective; similar IC₅₀ for G9a/SUV39H1 | Broad HMT inhibition |
BIX-01294 | Substrate-competitive | Caspase-dependent apoptosis | Selective for G9a/GLP |
UNC0638 | Substrate-competitive | Toxicity at high doses | Improved G9a specificity |
BRD4770 | SAM-competitive | Low toxicity; no caspase activation | Selective for G9a/PRC2 subset |
BRD4770 emerged from a focused library of 117 benzimidazole derivatives designed as S-adenosylmethionine (SAM) mimetics. Initial screening identified five compounds inducing cellular morphology changes akin to G9a knockdown, with BRD4770 showing the strongest effects [1] [10]. Its active metabolite, BRD9539, inhibited G9a biochemically with an IC₅₀ of 6.3 μM through SAM-competitive kinetics, as evidenced by reduced activity at elevated SAM concentrations [1] [7]. Unlike earlier inhibitors, BRD4770 (the methyl-ester prodrug of BRD9539) demonstrated excellent cellular permeability and metabolic conversion, reducing H3K9me2/3 levels in PANC-1 pancreatic cancer cells at an EC₅₀ of 5 μM without triggering apoptosis [1] [5]. This distinct mechanism established BRD4770 as a novel chemical probe for G9a-dependent processes.
BRD4770 (methyl-2-(benzoylamino)-1-(3-phenylpropyl)-1H-benzimidazole-5-carboxylate) belongs to the 2-substituted benzimidazole class. Key features include:
Its molecular weight (413.47 g/mol) and solubility profile (stable in DMSO at 20 mg/mL) enable broad experimental applications [5] [10]. Structurally, BRD4770 evolved from BIX-01338 but incorporated modifications that minimized off-target effects against kinases and other methyltransferases [1].
Table 2: Chemical and Biochemical Profile of BRD4770
Property | Value | Method/Reference |
---|---|---|
CAS Number | 1374601-40-7 | [2] [10] |
Molecular Formula | C₂₅H₂₃N₃O₃ | [2] [5] |
IC₅₀ (G9a) | 6.3 μM (BRD9539) | Biochemical assay [1] |
EC₅₀ (H3K9me3 reduction) | 5 μM (PANC-1 cells) | Western blot [1] [5] |
Solubility | 20 mg/mL in DMSO | [5] [10] |
BRD4770’s significance lies in its dual role as:
Unlike DNA methyltransferase inhibitors, BRD4770 targets histone methylation dysregulation—a hallmark of aberrant epigenetic states in cancer—highlighting its unique niche in the epigenetic toolkit [6] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7